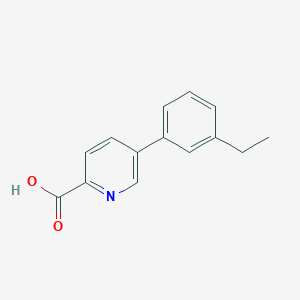
6-Cyclobutoxy-4-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclobutoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a pyridine derivative, characterized by the presence of a cyclobutoxy group at the 6th position and a methyl group at the 4th position of the pyridine ring.
Métodos De Preparación
The synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling with cyclobutylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through standard techniques like column chromatography.
Análisis De Reacciones Químicas
6-Cyclobutoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Aplicaciones Científicas De Investigación
6-Cyclobutoxy-4-methylpyridin-3-amine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Cyclobutoxy-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways. For instance, its interaction with palladium in the Suzuki cross-coupling reaction facilitates the formation of carbon-carbon bonds, which is crucial in organic synthesis .
Comparación Con Compuestos Similares
6-Cyclobutoxy-4-methylpyridin-3-amine can be compared with other pyridine derivatives such as:
5-Bromo-2-methylpyridin-3-amine: Used as a starting material in the synthesis of this compound.
N-[5-Bromo-2-methylpyridine-3-yl]acetamide: Another intermediate used in similar synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
6-cyclobutyloxy-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-5-10(12-6-9(7)11)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZBVNATBLWEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3'-Ethyl-3-fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7937564.png)

amine](/img/structure/B7937593.png)

![methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate](/img/structure/B7937612.png)
acetate](/img/structure/B7937615.png)
![1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B7937616.png)



